4-Amino-3-(5-methoxy-benzofuran-2-yl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is an organic compound with the molecular formula C13H15NO4. It is a derivative of benzo[b]furan, a bicyclic aromatic compound, and contains an amino group, a methoxy group, and a butanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid typically involves multiple steps. One common method includes the radical bromination of a precursor compound followed by conversion to a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a base, followed by desilylation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential therapeutic applications, such as its role in modulating neurotransmitter activity.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-benzo(b)furan-2-yl butanoic acid: Similar structure but lacks the methoxy group.
5-Methoxybenzo(b)furan-2-yl derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
4-Amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
121715-56-8 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-amino-3-(5-methoxy-1-benzofuran-2-yl)butanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-17-10-2-3-11-8(4-10)5-12(18-11)9(7-14)6-13(15)16/h2-5,9H,6-7,14H2,1H3,(H,15,16) |
InChI Key |
GAGNHCLRQLUYCQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(CC(=O)O)CN |
Synonyms |
4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid 4-MBFG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.